Cas no 1932157-02-2 (trans-3-Amino-1-benzyl-4-methylpyrrolidine)

trans-3-Amino-1-benzyl-4-methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- trans-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- (3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine
- SB34754
- SB38583
- trans-3-amino-1-benzyl-4-methylpyrrolidine
- (3s,4r)-1-benzyl-4-methylpyrrolidin-3-amine
- trans-3-Amino-1-benzyl-4-methylpyrrolidine
-
- MDL: MFCD18374596
- インチ: 1S/C12H18N2/c1-10-7-14(9-12(10)13)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1
- InChIKey: NFZIZQCPMPUVFT-ZYHUDNBSSA-N
- ほほえんだ: N1(CC2C=CC=CC=2)C[C@H]([C@H](C)C1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.3
trans-3-Amino-1-benzyl-4-methylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293877-5g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 5g |
$8955 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-100mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 100mg |
898.92CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-1g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 1g |
6360.32CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-500mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 500mg |
¥0.0 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-100mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 100mg |
¥0.0 | 2025-01-20 | |
eNovation Chemicals LLC | Y1293877-5g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 5g |
$8955 | 2025-02-26 | |
eNovation Chemicals LLC | Y1293877-1g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 1g |
$2235 | 2025-03-01 | |
eNovation Chemicals LLC | Y1293877-1g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 95% | 1g |
$2235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-500mg |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 500mg |
3604.18CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0723-5g |
(3S,4R)-1-Benzyl-4-methyl-pyrrolidin-3-ylamine |
1932157-02-2 | 98% | 5g |
¥69934.03 | 2025-01-20 |
trans-3-Amino-1-benzyl-4-methylpyrrolidine 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
trans-3-Amino-1-benzyl-4-methylpyrrolidineに関する追加情報
Professional Introduction to trans-3-Amino-1-benzyl-4-methylpyrrolidine (CAS No. 1932157-02-2)
trans-3-Amino-1-benzyl-4-methylpyrrolidine, with the chemical identifier CAS No. 1932157-02-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This pyrrolidine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound features a benzyl group at the 1-position, an amino group at the 3-position, and a methyl group at the 4-position, which contribute to its distinct chemical behavior and reactivity.
The synthesis of trans-3-Amino-1-benzyl-4-methylpyrrolidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The benzyl group introduces a hydrophobic moiety, enhancing the compound's solubility in organic solvents, while the amino group allows for further functionalization through various chemical transformations. These properties make it a versatile intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives. The structural motif of trans-3-Amino-1-benzyl-4-methylpyrrolidine is reminiscent of several bioactive molecules that have shown promise in preclinical studies. For instance, pyrrolidine-based scaffolds have been investigated for their role in modulating enzyme activity and receptor binding. The presence of both amino and benzyl groups in this compound suggests potential interactions with biological targets, making it a valuable candidate for further pharmacological exploration.
One of the most compelling aspects of trans-3-Amino-1-benzyl-4-methylpyrrolidine is its potential application in the development of novel therapeutic agents. Researchers have been particularly interested in its ability to act as a precursor for more complex molecules with specific biological activities. For example, derivatives of this compound have been explored for their potential role in treating neurological disorders, where precise modulation of receptor interactions is crucial. The methyl group at the 4-position provides a handle for further chemical modifications, allowing chemists to tailor the compound's properties to specific therapeutic needs.
The latest advancements in computational chemistry have also highlighted the importance of trans-3-Amino-1-benzyl-4-methylpyrrolidine as a key intermediate. Molecular modeling studies suggest that this compound can form stable complexes with various biological targets, including enzymes and receptors involved in disease pathways. These studies provide valuable insights into how structural modifications can enhance binding affinity and selectivity, which are critical factors in drug design. The benzyl and amino groups, in particular, are predicted to play significant roles in these interactions.
In addition to its pharmacological potential, trans-3-Amino-1-benzyl-4-methylpyrrolidine has shown promise in material science applications. Its unique structural features make it an interesting candidate for developing new materials with tailored properties. For instance, researchers have explored its use in creating polymers with enhanced stability and functionality. The ability to incorporate this compound into larger molecular frameworks opens up possibilities for innovative applications in various industries.
The synthesis and characterization of trans-3-Amino-1-benzyl-4-methylpyrrolidine have also contributed to advancements in synthetic methodologies. The development of efficient synthetic routes has not only improved access to this compound but also provided insights into general strategies for constructing complex pyrrolidine derivatives. These methodologies are expected to be valuable tools for future drug discovery efforts.
The future prospects for trans-3-Amino-1-benzyl-4-methylpyrrolidine are promising, with ongoing research aimed at uncovering new applications and expanding its utility in pharmaceuticals and materials science. As our understanding of its properties grows, so too does the potential for innovative discoveries that could benefit society. The combination of its unique structural features and versatile reactivity positions it as a cornerstone compound in modern chemical research.
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